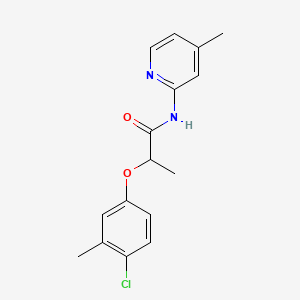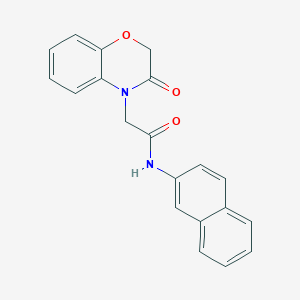![molecular formula C14H18ClIN2O B4404519 1-[4-(4-Iodo-2-methylphenoxy)butyl]imidazole;hydrochloride](/img/structure/B4404519.png)
1-[4-(4-Iodo-2-methylphenoxy)butyl]imidazole;hydrochloride
Overview
Description
1-[4-(4-Iodo-2-methylphenoxy)butyl]imidazole;hydrochloride is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features an imidazole ring substituted with a butyl chain linked to a phenoxy group, which is further substituted with an iodine atom and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Iodo-2-methylphenoxy)butyl]imidazole;hydrochloride typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the iodination of 2-methylphenol to form 4-iodo-2-methylphenol. This can be achieved using iodine and an oxidizing agent such as sodium hypochlorite.
Alkylation: The next step is the alkylation of 4-iodo-2-methylphenol with 1,4-dibromobutane to form 4-(4-iodo-2-methylphenoxy)butane. This reaction is typically carried out in the presence of a base such as potassium carbonate.
Imidazole Formation: The final step involves the reaction of 4-(4-iodo-2-methylphenoxy)butane with imidazole in the presence of a suitable catalyst to form 1-[4-(4-iodo-2-methylphenoxy)butyl]-1H-imidazole. This step may require heating and the use of a solvent such as dimethylformamide.
Hydrochloride Formation: The compound is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for reactions, purification, and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Iodo-2-methylphenoxy)butyl]imidazole;hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the phenoxy group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the imidazole ring and the phenoxy group.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and imidazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation Products: Oxidation can yield quinones or other oxidized derivatives.
Reduction Products: Reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
1-[4-(4-Iodo-2-methylphenoxy)butyl]imidazole;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a lead compound for the development of new drugs, particularly antifungal and antibacterial agents.
Biological Studies: The compound is used in studies to understand the mechanism of action of imidazole derivatives and their interactions with biological targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Industrial Applications: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-[4-(4-Iodo-2-methylphenoxy)butyl]imidazole;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The phenoxy group can interact with hydrophobic pockets in proteins, enhancing binding affinity. The iodine atom may also play a role in modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(4-chloro-2-methylphenoxy)butyl]-1H-imidazole hydrochloride
- 1-[4-(4-bromo-2-methylphenoxy)butyl]-1H-imidazole hydrochloride
- 1-[4-(4-fluoro-2-methylphenoxy)butyl]-1H-imidazole hydrochloride
Uniqueness
1-[4-(4-Iodo-2-methylphenoxy)butyl]imidazole;hydrochloride is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can enhance the compound’s ability to form halogen bonds, which can improve binding interactions with biological targets. Additionally, the iodine atom can be easily substituted with other functional groups, allowing for the synthesis of a wide range of derivatives with varying properties.
Properties
IUPAC Name |
1-[4-(4-iodo-2-methylphenoxy)butyl]imidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17IN2O.ClH/c1-12-10-13(15)4-5-14(12)18-9-3-2-7-17-8-6-16-11-17;/h4-6,8,10-11H,2-3,7,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMLAMUPHCWYDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)OCCCCN2C=CN=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClIN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[5-[(prop-2-enylamino)methyl]furan-2-yl]benzoate;hydrochloride](/img/structure/B4404438.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B4404445.png)
![N-(tert-butyl)-2-{[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4404461.png)

![benzyl [3-chloro-4-(4-morpholinyl)phenyl]carbamate](/img/structure/B4404474.png)
![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4404491.png)
![3-bromo-N-{2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4404494.png)
![N-(3-chloro-6-hydroxy-5-isopropyl-2-methylbenzyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4404498.png)

![N-[2-(difluoromethoxy)phenyl]-2-(2-ethoxy-4-formylphenoxy)acetamide](/img/structure/B4404513.png)
![4-[2-(4-Bromo-2-propan-2-ylphenoxy)ethyl]morpholine;hydrochloride](/img/structure/B4404516.png)
![N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-CHLOROPHENYL]FURAN-2-CARBOXAMIDE](/img/structure/B4404523.png)

![[4-[(4-Fluorophenyl)methylcarbamoyl]phenyl] propanoate](/img/structure/B4404533.png)
